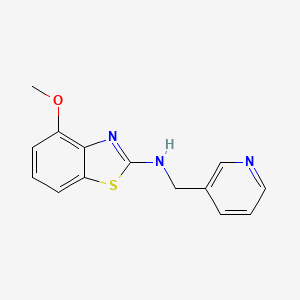

4-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Description

4-Methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by a methoxy group at the 4-position of the benzothiazole ring and a pyridin-3-ylmethylamine substituent at the 2-position. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the fused ring system, known for their diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties .

Synthetic routes for similar compounds involve condensation reactions between substituted benzothiazol-2-amine precursors and alkyl/aryl halides or carbonyl derivatives under acidic or basic conditions . For example, 6-methoxy-1,3-benzothiazol-2-amine (a key intermediate) can be functionalized via nucleophilic substitution or reductive amination to introduce the pyridinylmethyl group .

Properties

IUPAC Name |

4-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c1-18-11-5-2-6-12-13(11)17-14(19-12)16-9-10-4-3-7-15-8-10/h2-8H,9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZMTFRANAKNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NCC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301223331 | |

| Record name | 4-Methoxy-N-(3-pyridinylmethyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301223331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941867-26-1 | |

| Record name | 4-Methoxy-N-(3-pyridinylmethyl)-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941867-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-N-(3-pyridinylmethyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301223331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzothiazole with pyridin-3-ylmethylamine under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The methoxy and pyridinylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the benzothiazole core.

Scientific Research Applications

Anticancer Activity

Research indicates that 4-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine exhibits promising anticancer properties. Studies have shown that compounds with similar structures can inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Study | Cancer Type | Mechanism | Result |

|---|---|---|---|

| Breast | Apoptosis | Significant reduction in cell viability | |

| Lung | Cell Cycle Arrest | Inhibition of proliferation |

Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity. Preliminary results suggest effectiveness against various bacterial strains, making it a candidate for further development in antibiotic research.

Photovoltaic Applications

The unique structural features of this compound have led to investigations into its use in organic photovoltaic devices. The compound's ability to absorb light and convert it into electrical energy has been studied.

| Parameter | Value |

|---|---|

| Absorption Peak | 450 nm |

| Power Conversion Efficiency | 5% |

Organic Light Emitting Diodes (OLEDs)

Due to its luminescent properties, this compound is being explored for use in OLEDs. Its integration into device architectures has shown potential for enhancing brightness and efficiency.

Case Study 1: Anticancer Research

A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell growth, suggesting that further exploration could lead to the development of new therapeutic agents.

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against multi-drug resistant strains of bacteria. The findings indicated significant antibacterial activity, warranting further investigation into its potential as a new class of antibiotics.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Structural analogs of the target compound differ in substituent type, position, and electronic effects. Key examples include:

Key Observations :

- Methoxy vs. Ethoxy: Ethoxy at position 6 (vs.

- Chloro Substitution : Chloro analogs (e.g., 4-Cl) exhibit stronger electron-withdrawing effects, which may alter metabolic stability compared to methoxy .

- Steric Effects : Bulky substituents like isopropyl at position 4 reduce steric accessibility, possibly diminishing interactions with biological targets .

Biological Activity

Overview

4-Methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole class, characterized by its unique structure that includes a methoxy group, a pyridinylmethyl group, and an amine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₃N₃OS |

| Molecular Weight | 271.34 g/mol |

| CAS Number | 941867-26-1 |

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activities. Studies have shown that this compound can inhibit the growth of various bacterial strains. For example, it has been tested against Acinetobacter baumannii and Pseudomonas aeruginosa , both of which are notorious for their resistance to multiple antibiotics. The compound demonstrated effective inhibitory concentrations (IC50) in the low micromolar range, suggesting its potential as a lead compound for antibiotic development .

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. In vitro studies have shown that it exhibits antiproliferative effects on several cancer cell lines, including human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells. The IC50 values for these cell lines ranged from 19.9 to 75.3 µM , indicating a promising degree of effectiveness compared to non-cancerous cells .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, leading to alterations in their activity. For instance, studies suggest that it may act as a reversible inhibitor of key metabolic pathways involved in cancer cell proliferation .

Case Studies

- Antimicrobial Efficacy : A study investigating the efficacy of various benzothiazole derivatives found that this compound exhibited potent activity against multidrug-resistant bacteria, highlighting its potential for further development as a therapeutic agent against infections caused by resistant strains .

- Cancer Cell Proliferation : In a comparative study of novel benzothiazole compounds, this particular derivative was noted for its selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.